molecular formula C10H15NO2 B13550517 2-Amino-2-(3-methoxyphenyl)propan-1-ol

2-Amino-2-(3-methoxyphenyl)propan-1-ol

Cat. No.: B13550517
M. Wt: 181.23 g/mol
InChI Key: SRHUPWWQYBLMDZ-UHFFFAOYSA-N
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Description

2-Amino-2-(3-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H15NO2 It is a chiral molecule, meaning it has non-superimposable mirror images

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-methoxyphenyl)propan-1-ol typically involves the reaction of 3-methoxybenzaldehyde with nitroethane to form 3-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-methoxyphenyl)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives .

Scientific Research Applications

2-Amino-2-(3-methoxyphenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-methoxyphenyl)propan-1-ol
  • 2-Amino-2-(4-methoxyphenyl)propan-1-ol
  • 2-Amino-2-(3-hydroxyphenyl)propan-1-ol

Uniqueness

2-Amino-2-(3-methoxyphenyl)propan-1-ol is unique due to the position of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules, making it a valuable subject of study in various research fields .

Properties

IUPAC Name

2-amino-2-(3-methoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-10(11,7-12)8-4-3-5-9(6-8)13-2/h3-6,12H,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHUPWWQYBLMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC(=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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